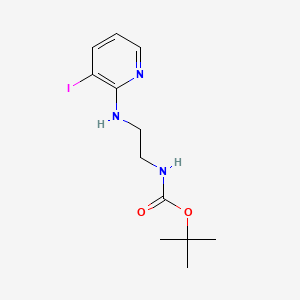

2-(2-Boc-aminoethyl)amino-3-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Boc-aminoethyl)amino-3-iodopyridine is a chemical compound with the molecular formula C12H18IN3O2 and a molecular weight of 363.20 g/mol . It is primarily used in laboratory settings for research purposes, particularly in the field of proteomics . The compound is characterized by the presence of a pyridine ring substituted with an iodine atom and a Boc-protected aminoethyl group.

Métodos De Preparación

The synthesis of 2-(2-Boc-aminoethyl)amino-3-iodopyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodopyridine and tert-butyl carbamate.

Reaction Conditions: The reaction involves the nucleophilic substitution of the iodine atom on the pyridine ring with the Boc-protected aminoethyl group. This is usually achieved under basic conditions using a suitable base like sodium hydride or potassium carbonate.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

2-(2-Boc-aminoethyl)amino-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.

Deprotection Reactions: The Boc-protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid, yielding the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-(2-Boc-aminoethyl)amino-3-iodopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the labeling and modification of biomolecules.

Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of cancer research.

Mecanismo De Acción

The specific mechanism of action of 2-(2-Boc-aminoethyl)amino-3-iodopyridine is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, allowing it to interact with biological molecules and systems. The molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

2-(2-Boc-aminoethyl)amino-3-iodopyridine can be compared with other similar compounds, such as:

2-(2-Boc-aminoethyl)amino-3-bromopyridine: Similar structure but with a bromine atom instead of iodine.

2-(2-Boc-aminoethyl)amino-3-chloropyridine: Similar structure but with a chlorine atom instead of iodine.

2-(2-Boc-aminoethyl)amino-3-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in unique chemical reactions compared to its halogenated counterparts .

Actividad Biológica

2-(2-Boc-aminoethyl)amino-3-iodopyridine is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N2O2I. Its structure includes a pyridine ring substituted with an iodine atom and a Boc-protected aminoethyl group. The Boc (tert-butyloxycarbonyl) group is often used to protect amines during synthesis.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective for forming C–N bonds. For instance, the reaction can be optimized using various ligands to enhance yield and selectivity. This method has been utilized to produce related compounds with promising biological activities .

Anticancer Properties

Research indicates that derivatives of 3-iodopyridine exhibit significant anticancer activity. The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to affect the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and growth .

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with the Akt signaling pathway, leading to decreased cell viability .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These studies highlighted its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to modulate intracellular signaling pathways. It acts as an inhibitor of the Akt pathway by preventing the phosphorylation of downstream targets involved in cell cycle regulation and survival .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Propiedades

Fórmula molecular |

C12H18IN3O2 |

|---|---|

Peso molecular |

363.19 g/mol |

Nombre IUPAC |

tert-butyl N-[2-[(3-iodopyridin-2-yl)amino]ethyl]carbamate |

InChI |

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-8-7-15-10-9(13)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,17) |

Clave InChI |

RHBATGHZRRPELS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.